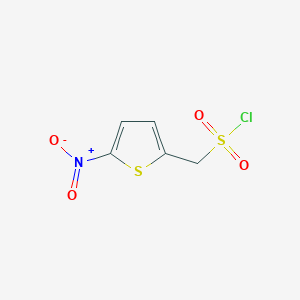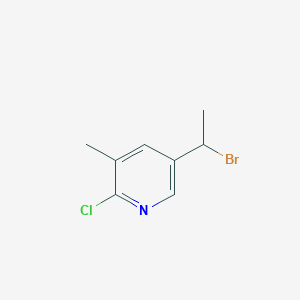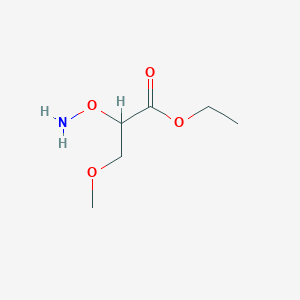![molecular formula C9H14F3NO B13221650 2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B13221650.png)
2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one is a chemical compound with the molecular formula C9H14F3NO It is known for its unique structure, which includes a trifluoromethyl group attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one typically involves the reaction of 4-(trifluoromethyl)cyclohexanone with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amino derivatives.
Scientific Research Applications
2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The amino group can form hydrogen bonds, further influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-one
- 2-Amino-1-[4-(trifluoromethyl)cyclopropyl]ethan-1-one
Uniqueness
Compared to similar compounds, 2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one is unique due to its cyclohexyl ring structure, which imparts different steric and electronic properties
Properties
Molecular Formula |
C9H14F3NO |
|---|---|
Molecular Weight |
209.21 g/mol |
IUPAC Name |
2-amino-1-[4-(trifluoromethyl)cyclohexyl]ethanone |
InChI |
InChI=1S/C9H14F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h6-7H,1-5,13H2 |
InChI Key |
SXNUJYPWWPQYPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13221568.png)

![[1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13221587.png)



![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-YL}cycloheptan-1-amine](/img/structure/B13221612.png)



![1-Methyl-4-[(piperidin-3-yl)methyl]piperidine](/img/structure/B13221652.png)
![({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(pentan-3-yl)amine](/img/structure/B13221660.png)

![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol](/img/structure/B13221663.png)
